molecular formula C13H20BrNO3 B1344546 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide CAS No. 1119453-07-4

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide

Cat. No.: B1344546
CAS No.: 1119453-07-4
M. Wt: 318.21 g/mol
InChI Key: SCXFQCMOLMSCPL-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a furan ring, and a methoxypropyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide can be achieved through a multi-step process involving the following key steps:

    Furylmethylation: The furan ring can be introduced by reacting the brominated intermediate with 2-furylmethylamine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include furanones and other oxidized derivatives.

    Reduction Reactions: Products include primary amines and other reduced compounds.

Scientific Research Applications

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the bromine atom and the furan ring can influence its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-acetamide: Similar structure but with an acetamide backbone instead of butanamide.

    2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-propanamide: Similar structure but with a propanamide backbone instead of butanamide.

    2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-pentanamide: Similar structure but with a pentanamide backbone instead of butanamide.

Uniqueness

2-Bromo-N-(2-furylmethyl)-N-(3-methoxypropyl)-butanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the bromine atom, furan ring, and methoxypropyl group can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-N-(furan-2-ylmethyl)-N-(3-methoxypropyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3/c1-3-12(14)13(16)15(7-5-8-17-2)10-11-6-4-9-18-11/h4,6,9,12H,3,5,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXFQCMOLMSCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CCCOC)CC1=CC=CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194957
Record name 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119453-07-4
Record name 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119453-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2-furanylmethyl)-N-(3-methoxypropyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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